Home > Products > Screening Compounds P69865 > {1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride
{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride -

{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride

Catalog Number: EVT-4766750
CAS Number:
Molecular Formula: C17H18ClN3OS
Molecular Weight: 347.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a phenyl group at the 2-position and a pyridin-4-yl group at the 5-position. The presence of the hydrochloride salt indicates a basic nitrogen atom, likely on the amine attached to the oxadiazole ring. This compound has been studied for its potential antioxidant activity. []
  • Compound Description: This compound possesses a 1,2,4-triazole ring system with a thione group at the 5-position. Aromatic substituents, namely phenyl and pyridin-4-yl groups, are present at the 3- and 4-positions of the triazole ring, respectively. Like the previous compound, this molecule has also been investigated for potential antioxidant activity. []
  • Compound Description: This series features a 1,3,4-oxadiazole ring with a 3-aryl substituent at the 5-position. The oxadiazole is further linked to a cyclobutyl ring, which carries a dibenzylamine substituent. This study highlights the efficient synthesis of these compounds through a one-pot, four-component reaction. []
  • Compound Description: This specific oxadiazole derivative has a 5-amino group and is linked to a chiral (1S)-2-phenylethyl moiety. The presence of a benzyl carbamate group suggests it might be a protected form or an intermediate in a larger synthetic scheme. This compound's structure was confirmed using X-ray diffraction. []
  • Compound Description: This compound shares a high degree of structural similarity with {1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride. Both have a 1,3,4-oxadiazole ring substituted with a benzylsulfanyl group at the 5-position and a (S)-2-phenylethyl group at the 2-position. The key difference lies in the presence of a 4-methylbenzenesulfonamide group in this compound. []
  • Compound Description: This series is characterized by a 1,3,4-oxadiazole core structure, with a phenyl ring at the 5-position. The oxadiazole is linked to a benzylamine substituent. This research focuses on a novel isocyanide-based four-component reaction for their synthesis. []
  • Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a chloromethyl group at the 5-position and a 2-(4-fluorophenyl)pyridine at the 2-position. The chloromethyl group is a reactive handle for further modifications, potentially leading to a range of amine derivatives. []
  • Compound Description: EPPA-1 is a more complex molecule with a 1,3,4-oxadiazole ring linked to a pyrazolo[3,4-b]pyridine scaffold. It also features various substituents, including a piperazinyl group. This molecule is recognized as a novel phosphodiesterase 4 (PDE4) inhibitor with a potentially improved therapeutic index. []
  • Compound Description: This series focuses on 1,3,4-oxadiazoles with a sulfanyl acetamide side chain linked to a 2,3-dihydro-1,4-benzodioxin moiety. The presence of substituted and unsubstituted phenyl groups on the oxadiazole ring highlights the exploration of structure-activity relationships. []
  • Compound Description: This series features sterically congested 1,3,4-oxadiazole derivatives with aryl and ethenyl substituents. These compounds are synthesized through an efficient one-pot, four-component reaction involving N-isocyaniminotriphenylphosphorane. [, ]
  • Compound Description: This series introduces a more complex architecture featuring a pyrimidine ring as the central scaffold. Two 5-phenyl-1,3,4-oxadiazole units are linked to the pyrimidine through a methylene bridge. This study aimed to synthesize these tris-heterocyclic systems and evaluate their potential biological properties. []
  • Compound Description: This compound features an isonicotinoyl hydrazide core with an octylphenyl substituent on the hydrazide nitrogen. It has shown promising in vitro anti-tubercular activity, comparable to isoniazid (INH). []
  • Compound Description: This series involves 1,3,4-oxadiazole derivatives with aryl substituents at the 5-position and a dodecyl chain linked directly to the heterocycle or through nitrogen or sulfur atoms. These compounds have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for treating dementias and myasthenia gravis. []
  • Compound Description: This series involves 1,3,4-oxadiazole derivatives with a thiophen-2-yl substituent at the 5-position and various substituents on the amine nitrogen. Molecular modeling studies suggest these derivatives may have anti-proliferative activity by inhibiting cyclin-dependent kinase 2 (CDK-2). []
  • Compound Description: This series combines a 1,3,4-oxadiazole ring with a thiazole moiety through a sulfanyl acetamide linker. Different substituted phenyl groups on the oxadiazole ring were introduced to explore structure-activity relationships, particularly for enzyme inhibition and cytotoxic activity. []
  • Compound Description: This series features a 1,3,4-oxadiazole ring connected to a phenylbenzimidazole moiety. The research investigated the antioxidant properties and radical scavenging activities of these compounds. []
  • Compound Description: This compound consists of a 1,3,4-oxadiazole ring linked to a chlorophenyl-substituted isoxazole ring. The crystal structure reveals significant π–π stacking interactions between molecules. []
  • Compound Description: This series focuses on 1,3,4-oxadiazole derivatives with an indol-3-yl substituent at the 5-position and an aryl group on the amine. These compounds were evaluated for their potential as Bcl-2 inhibitory anticancer agents. []
  • Compound Description: This series comprises 1,3,4-oxadiazoles linked to a pyridine ring. The study emphasizes a facile synthetic approach to obtain these compounds. []
  • Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a methylfuran group. The crystal structure reveals the presence of intermolecular hydrogen bonds and π–π interactions, contributing to a three-dimensional network. []
  • Compound Description: These compounds incorporate both thiazole and 1,3,4-oxadiazole rings linked by a sulfanyl acetamide moiety. They were synthesized and evaluated for their therapeutic potential against Alzheimer's disease and diabetes. []
  • Compound Description: This series focuses on 1,3,4-oxadiazole derivatives with a 2,4-dichlorophenyl substituent at the 5-position. These compounds were synthesized and tested for their in vitro anticancer activity. []
  • Compound Description: This refers to a broad class of compounds containing a 1,3,4-oxadiazole ring substituted at the 2 and 5 positions. This class of compounds has demonstrated diverse biological activities and is considered a privileged scaffold in medicinal chemistry. []
  • Compound Description: This series focuses on a different heterocyclic core, a 1,3,4-thiadiazole ring, connected to a benzothiazole moiety. The research emphasizes a convenient synthetic method using carbodiimide condensation. []
  • Compound Description: This complex compound features a spirocyclic structure incorporating both a 1,3,4-oxadiazine and a 1,3,4-oxadiazole ring. The study focuses on the synthesis and reactivity of this compound, highlighting the versatility of 2,2-diethoxy-1-ethendiazonium salts as building blocks. []
  • Compound Description: This compound is a quinolone derivative with a 1,3,4-oxadiazole ring carrying a thioxo group. The research involved synthesizing and evaluating its derivatives for their antibacterial activity. []
  • Compound Description: This series involves a complex fused ring system containing both a 1,3,4-oxadiazole and a pyrimidine ring. The research investigated the synthesis and antioxidant activity of these compounds. []
  • Compound Description: This series combines a pyrazine ring with a 1,3,4-oxadiazole moiety. These compounds were evaluated for their antitubercular and antimicrobial activities, with some showing promising results comparable to known drugs. []
  • Compound Description: This series combines a quinoline ring system with a 1,3,4-oxadiazole moiety. The compounds were synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. []
  • Compound Description: This series features a thiazole ring linked to a 1,3,4-oxadiazole. The compounds were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. []
  • Compound Description: This complex series features a 1,3,4-oxadiazole ring linked to a triazole ring, which is further fused with a thiadiazine ring. These compounds were synthesized and screened for their antifungal activity. []
  • Compound Description: This series involves 1,3,4-oxadiazole derivatives with a piperidine ring and a propanamide side chain. These compounds were designed as potential drug candidates for treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE). []
  • Compound Description: This describes a broad class of compounds where 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are linked together in various ways to create multinuclear heterocyclic systems. The study explored the synthesis and characterization of these compounds, highlighting their potential for diverse applications. []
  • Compound Description: This study focused on designing and synthesizing compounds incorporating coumarin, 1,3,4-oxadiazole, and acetamide moieties within a single molecule. The goal was to evaluate their biological potential, particularly as antibacterial agents. []
  • Compound Description: This study focuses on synthesizing compounds containing both 1,4-benzothiazine and 1,3,4-oxadiazole rings. The researchers synthesized a series of thiosemicarbazides that were subsequently cyclized to form the desired oxadiazole derivatives. The synthesized compounds were evaluated for their antimicrobial activity against various microorganisms. []
  • Compound Description: This study investigates the synthesis and characterization of transition metal complexes using 1,3,4-oxadiazole derivatives as ligands. The researchers successfully synthesized and characterized Co(II), Ni(II), and Cu(II) complexes, demonstrating the ability of these ligands to coordinate with metal ions. []
  • Compound Description: This series involves 1,3,4-oxadiazole derivatives with a sulfonamide group attached to the 2-position. These compounds were designed and investigated for their potential as inhibitors of bacterial Mur enzymes, which are involved in peptidoglycan biosynthesis and are attractive targets for antibacterial therapy. []
  • Compound Description: This study focuses on synthesizing and evaluating a diverse range of heterocyclic compounds containing both 1,3,4-oxadiazole and morpholine rings. These compounds were designed to explore the potential synergistic effects of combining these two pharmacologically relevant moieties. []

Properties

Product Name

{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride

IUPAC Name

1-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine;hydrochloride

Molecular Formula

C17H18ClN3OS

Molecular Weight

347.9 g/mol

InChI

InChI=1S/C17H17N3OS.ClH/c18-15(11-13-7-3-1-4-8-13)16-19-20-17(21-16)22-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,18H2;1H

InChI Key

YKDAKHCDFMXTDE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C2=NN=C(O2)SCC3=CC=CC=C3)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NN=C(O2)SCC3=CC=CC=C3)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.